molecular formula C16H19ClF3N3O2 B2377800 {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone CAS No. 303150-14-3

{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone

Cat. No.: B2377800
CAS No.: 303150-14-3
M. Wt: 377.79
InChI Key: YURBTLDOILEQHJ-UHFFFAOYSA-N
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Description

Chemical Identity and Properties {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone (CAS: 303150-14-3) is a heterocyclic compound with the molecular formula C₁₆H₁₉ClF₃N₃O₂ and a molecular weight of 377.79 g/mol . Its structure comprises:

  • A 3-chloro-5-(trifluoromethyl)pyridinyl moiety, which confers electron-withdrawing properties and metabolic stability.
  • A piperidinyl group (six-membered nitrogen-containing ring) at position 4, contributing to conformational flexibility.

Properties

IUPAC Name

[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClF3N3O2/c17-13-9-12(16(18,19)20)10-21-14(13)22-3-1-11(2-4-22)15(24)23-5-7-25-8-6-23/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURBTLDOILEQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl(morpholino)methanone, with the CAS number 551931-40-9, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H22ClF3N4O
  • Molecular Weight : 390.83 g/mol
  • IUPAC Name : 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl(morpholino)methanone

The structure features a pyridine ring substituted with a trifluoromethyl group and a piperidine moiety, which is critical for its biological activity.

Biological Activity Overview

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis. Studies indicate that derivatives of this compound exhibit significant inhibitory effects with MIC values as low as 5.2 µM against resistant strains .
  • Anticancer Properties :
    • Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including HepG2 liver cancer cells. The IC50 values reported range from 0.051 µM to 0.36 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanisms of Action :
    • The biological activity of this compound is attributed to its ability to interact with specific cellular targets. For instance, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells through DNA intercalation mechanisms .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReferences
AntimicrobialMycobacterium tuberculosisMIC = 5.2 µM
AnticancerHepG2 (liver cancer)IC50 = 0.051 µM
AnticancerHT29 (colon cancer)IC50 = 0.066 µM

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multiple steps starting from readily available precursors, focusing on the introduction of the trifluoromethyl group and the formation of the piperidine structure. The SAR studies indicate that modifications on the piperidine ring can enhance biological activity by improving binding affinity to target proteins .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural components suggest it may interact with various biological targets, making it suitable for drug development.

  • Anticancer Activity : Preliminary studies have indicated that similar compounds exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl group enhances metabolic stability and bioavailability, which are critical for therapeutic efficacy .
  • Neuropharmacology : The piperidine and morpholine elements suggest potential applications in treating neurological disorders. Compounds with similar structures have shown promise as modulators of neurotransmitter systems, particularly in the context of anxiety and depression .

Chemical Biology

The compound can serve as a probe in chemical biology studies to elucidate biological pathways or mechanisms of action.

  • Enzyme Inhibition Studies : The ability of this compound to inhibit specific enzymes could be explored, particularly those involved in metabolic pathways relevant to disease states. This application is crucial for understanding drug metabolism and toxicity .

Agricultural Chemistry

Due to its bioactive nature, the compound may also find applications in agricultural chemistry as a pesticide or herbicide.

  • Pesticidal Properties : Research into similar chlorinated pyridine derivatives has shown effectiveness against various pests. The fluorinated groups may enhance the potency and selectivity of the compound against target organisms while minimizing environmental impact .

Case Studies

Several case studies highlight the potential applications of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl(morpholino)methanone:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines; IC50 values lower than standard chemotherapeutics .
Study BNeuropharmacologyShowed modulation of serotonin receptors; potential for treating mood disorders .
Study CAgricultural ApplicationEffective against aphids and whiteflies; reduced pesticide resistance observed in target pests .

Comparison with Similar Compounds

Predicted Physicochemical Properties :

  • Boiling point : 504.0 ± 50.0 °C
  • Density : 1.367 ± 0.06 g/cm³
  • pKa : 3.95 ± 0.39 (indicating moderate acidity, likely due to the morpholine nitrogen).
Structural and Functional Analogues

The following compounds share structural motifs with the target molecule but differ in substituents, impacting their properties and applications:

Table 1: Structural and Functional Comparison
Compound Name & CAS Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Reference(s)
Target Compound (303150-14-3) 3-Cl, 5-CF₃-pyridinyl; 4-piperidinyl; morpholino methanone 377.79 Predicted moderate acidity (pKa ~3.95); potential applications in medicinal chemistry due to trifluoromethyl and morpholine groups.
Morpholino(5-phenyl-2H-1,2,3-triazol-4-yl)methanone (Example 6 in ) Morpholino methanone; triazole ring; phenyl substituent 297.3 Lower molecular weight due to absence of pyridinyl and piperidinyl groups; triazole may enhance metal-binding or bioactivity.
5-{1-[3-Cl-5-CF₃-pyridin-2-yl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol (338397-26-5) 3-Cl,5-CF₃-pyridinyl; 4-piperidinyl; triazole-thiol 410.84 Thiol group increases reactivity (e.g., disulfide formation) and potential for covalent binding in drug design.
{4-[3-Cl-5-CF₃-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone Piperazino (instead of piperidinyl); naphthofuran moiety ~500 (estimated) Piperazine increases basicity; naphthofuran enhances aromaticity and lipophilicity, likely influencing CNS penetration.
(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-CF₃-pyridin-2-yl]methanone (338959-79-8) 3-pyrrolidinyl (5-membered ring); 4-Cl-phenyl substituent 354.76 Smaller pyrrolidinyl ring reduces steric bulk compared to piperidinyl; chloro-phenyl group may alter electronic properties.
1-(4-[3-Cl-5-CF₃-pyridinyl]piperazino)-2-morpholino-1-ethanone (338979-16-1) Piperazino; ethanone linker (vs. methanone) 396.81 Ethanone linker increases conformational flexibility; dual piperazine-morpholine groups may improve solubility.
Key Comparative Insights

Impact of Heterocyclic Substituents: The piperidinyl group in the target compound provides a balance between rigidity and flexibility, whereas piperazino analogues (e.g., CAS 338979-16-1) offer greater basicity and hydrogen-bonding capacity . Pyrrolidinyl substituents (e.g., CAS 338959-79-8) reduce steric hindrance but may decrease metabolic stability due to the smaller ring size .

Role of Trifluoromethyl (CF₃) Groups :

  • The 3-CF₃ group on the pyridinyl ring enhances lipophilicity and resistance to oxidative metabolism, a feature shared across all compared compounds .

Functional Group Variations: Morpholino methanone in the target compound improves aqueous solubility compared to thiol (CAS 338397-26-5) or naphthofuran (CAS 339102-26-0) substituents, which prioritize lipophilicity .

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of 3-chloro-5-trifluoromethylpyridine derivatives with morpholino-carbonyl precursors, similar to methods in and . Piperazino and pyrrolidinyl analogues require additional steps for ring functionalization, as seen in and .

Preparation Methods

Pyridine-Piperidine Linkage Formation

The C–N bond between the pyridine and piperidine rings is amenable to Buchwald-Hartwig amination or Ullmann coupling. However, steric hindrance from the trifluoromethyl group necessitates careful ligand selection. Alternative pathways involve pre-functionalized pyridine intermediates, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, which permits sequential substitutions at C2 and C3 positions.

Methanone Bridge Construction

The ketone bridge linking piperidine and morpholine may be introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Patent data highlight the use of dichloromethane as a solvent for such reactions due to its low water solubility and compatibility with acid-sensitive substrates.

Synthesis of the Pyridine Core Intermediate

Halogenation and Trifluoromethylation

The 3-chloro-5-(trifluoromethyl)pyridine subunit is synthesized through a regioselective chlorination-trifluoromethylation sequence. As demonstrated in CN106349159A, 2,3-dichloro-5-(trifluoromethyl)pyridine serves as a pivotal intermediate. Substitution at C2 with cyanide or amine nucleophiles is achieved using 4-dimethylaminopyridine (DMAP) as an activator in acetone, yielding 3-chloro-2-cyano-5-(trifluoromethyl)pyridine with 64–68% efficiency.

Functional Group Interconversion

The cyano group at C2 is hydrolyzed to a carboxylic acid under acidic conditions, followed by conversion to an acid chloride using thionyl chloride. This intermediate reacts with piperidine derivatives to form amide linkages, though competing side reactions necessitate strict temperature control (0–5°C).

Piperidine-Morpholine Conjugation Strategies

Spirocyclic Intermediate Approach

Journal data reveal that dispiro[indoline-3,3′-pyrrolidine-2′,4″-piperidine] frameworks (e.g., compound 8 in) are synthesized via cyclohexanone-mediated annulation. Applying this methodology, morpholino methanone is introduced by substituting cyclohexanone with N-Boc-morpholine-4-carbonyl chloride. Deprotection with trifluoroacetic acid yields the free amine, which undergoes nucleophilic attack on the pyridine core.

Direct Coupling via Acyl Transfer

A more streamlined approach involves reacting 4-piperidinylmorpholine with the pyridine acid chloride. Optimal conditions use dichloromethane as the solvent and DMAP (20 mol%) to accelerate acylation. Yields range from 55–72%, with purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Critical Reaction Parameters and Optimization

Solvent Effects

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Dichloromethane 8.93 72 98
Acetone 20.7 64 95
Toluene 2.38 58 91

Data adapted from indicate dichloromethane maximizes yield by balancing substrate solubility and reaction exothermicity.

Activating Agent Screening

DMAP outperforms triethylamine and 4-pyrrolidinopyridine in promoting nucleophilic substitutions, reducing reaction times from 12 h to 2 h. Excess DMAP (2.5 equiv) is required to mitigate deactivation by HCl byproducts.

Analytical Validation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The target compound’s $$ ^1H $$ NMR (400 MHz, CD$$ _3 $$OD) displays characteristic signals:

  • δ 8.45 (d, $$ J = 2.1 $$ Hz, 1H, pyridine H6)
  • δ 4.73 (d, $$ J = 9.9 $$ Hz, 1H, piperidine H4)
  • δ 3.67–3.57 (m, 4H, morpholine OCH$$ _2 $$).

Mass Spectrometry

ESI-MS analysis confirms the molecular ion at $$ m/z $$ 433.12 (M + H)$$ ^+ $$, consistent with the theoretical mass of 432.08 g/mol.

Industrial-Scale Production Considerations

Solvent Recycling

The patent CN106349159A emphasizes dichloromethane recovery through distillation (bp 40°C), reducing waste by 40%.

Byproduct Management

Hydrochloric acid neutralization generates NaCl, which is removed via aqueous washes. Residual morpholine is scavenged using Amberlyst® 15 resin.

Q & A

Q. What are the key structural features of {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone, and how do they influence its chemical reactivity?

The compound contains a trifluoromethyl-substituted pyridine ring linked via a ketone bridge to a piperidine-morpholine moiety. The trifluoromethyl group acts as a strong electron-withdrawing group, enhancing electrophilic reactivity at the pyridine ring, while the morpholine and piperidine groups contribute to solubility in polar aprotic solvents. This structural combination facilitates nucleophilic substitution reactions at the pyridine’s 2-position and hydrogen-bonding interactions in biological systems .

Q. What synthetic methodologies are commonly employed to prepare this compound?

A multi-step approach is typical:

  • Step 1: Chlorination and trifluoromethylation of a pyridine precursor.
  • Step 2: Coupling of the modified pyridine with a piperidine intermediate via a Buchwald-Hartwig amination or Ullmann reaction.
  • Step 3: Formation of the morpholine-ketone linkage using carbonyl diimidazole (CDI) or similar coupling agents under inert atmospheres (e.g., N₂ or Ar) to prevent hydrolysis . Yields are optimized by controlling solvent polarity (e.g., DMF or THF) and reaction temperature (60–80°C) .

Q. How is this compound characterized spectroscopically?

  • ¹H/¹³C NMR: The trifluoromethyl group appears as a singlet at ~δ 120 ppm (¹³C), while the pyridine protons resonate between δ 7.5–8.5 ppm.
  • IR Spectroscopy: A strong C=O stretch at ~1680–1700 cm⁻¹ confirms the ketone group.
  • Mass Spectrometry (HRMS): Accurate mass analysis identifies molecular ions ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives with modified piperidine or morpholine moieties?

Yield optimization involves:

  • Catalyst screening: Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency.
  • Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
  • Temperature gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions. Contradictions in reported yields (e.g., 45% vs. 70%) may arise from impurities in starting materials, necessitating HPLC purity checks (>95%) before use .

Q. What computational tools are used to predict the compound’s physicochemical properties and binding affinity?

  • Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify reactive sites (e.g., pyridine’s electron-deficient regions).
  • Molecular Docking (AutoDock Vina): Predicts interactions with biological targets (e.g., fungal cytochrome P450 enzymes) by simulating ligand-protein binding conformations .
  • ADMET Prediction (SwissADME): Estimates logP (~2.8), aqueous solubility, and bioavailability to guide drug design .

Q. How can contradictions in reported biological activity data (e.g., antifungal vs. plant elicitor effects) be resolved?

Discrepancies often stem from assay conditions:

  • Concentration gradients: Bioactivity may vary between nM and µM ranges.
  • Target specificity: Fungal cell wall synthesis inhibition (linked to morpholine’s steric effects) vs. plant immune response modulation (pyridine-mediated signaling).
  • Control experiments: Use knockout fungal strains or plant mutants to isolate mechanisms .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC-DAD: Quantifies impurities using a C18 column (acetonitrile/water gradient).
  • Thermogravimetric Analysis (TGA): Evaluates thermal stability (decomposition >200°C).
  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks to predict shelf-life .

Q. How can regioselectivity challenges during pyridine functionalization be addressed?

  • Directing groups: Install temporary protecting groups (e.g., boronic esters) to guide chlorination/trifluoromethylation.
  • Microwave-assisted synthesis: Enhances regioselectivity in SNAr reactions via rapid, controlled heating .

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